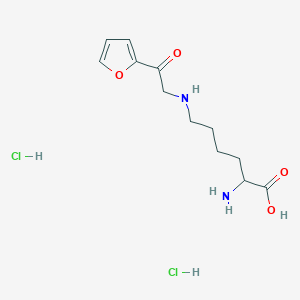

Furosine dihydrochloride

説明

Nuclear Magnetic Resonance Spectral Profile

Proton Nuclear Magnetic Resonance spectroscopy of N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine provides detailed structural confirmation through characteristic chemical shift patterns and coupling relationships. The furan ring protons exhibit distinctive signals in the aromatic region, with the 2-position proton appearing as a doublet due to coupling with the adjacent 3-position proton. The furan ring system generates predictable chemical shifts consistent with the electron-withdrawing effect of the attached carbonyl group, which deshields the ring protons relative to unsubstituted furans.

The epsilon-amino-linked ketomethylene bridge produces characteristic signals for the N-CH2-CO- unit, with the methylene protons appearing as a singlet due to their equivalent magnetic environment. The lysine backbone protons follow expected patterns for alpha-amino acids, with the alpha-proton appearing as a triplet due to coupling with the adjacent methylene protons. The remaining methylene protons of the lysine side chain generate a complex multiplet pattern in the aliphatic region between 1.2 and 3.0 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon of the furan-attached ketone appears significantly downfield, typically around 190-200 parts per million, consistent with its ketone functionality. The furan ring carbons exhibit chemical shifts characteristic of substituted furans, with the attachment point carbon showing upfield displacement due to the electron-withdrawing ketone substituent. The lysine backbone carbons follow typical amino acid patterns, with the carboxyl carbon appearing around 175 parts per million and the alpha-carbon around 55 parts per million.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine reveals characteristic fragmentation patterns that facilitate structural confirmation and analytical quantification. The molecular ion peak for the free base appears at mass-to-charge ratio 255 in positive ion mode, corresponding to the protonated molecular ion [M+H]+. Principal fragmentation pathways include loss of the furan-containing ketone side chain, generating fragment ions that correspond to modified lysine residues.

Major product ions observed in tandem mass spectrometry include signals at mass-to-charge ratios 84, 130, and 192, with the most intense peak appearing at 130. The fragment at mass-to-charge ratio 130 likely represents the furan-ketone moiety following cleavage of the nitrogen-carbon bond linking the side chain to the lysine backbone. The fragment at 192 corresponds to loss of the furan ring system while retaining the modified lysine structure, providing confirmation of the overall molecular architecture.

Multiple reaction monitoring protocols utilize these characteristic fragment ions for selective detection and quantification in complex matrices. The fragmentation pattern specificity enables unambiguous identification even in the presence of structurally related compounds, making mass spectrometry an invaluable tool for analytical applications. The reproducible fragmentation behavior supports the development of standardized analytical methods for research and quality control applications.

Infrared and UV-Vis Absorption Characteristics

Ultraviolet-visible absorption spectroscopy of N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine demonstrates maximum absorption around 280 nanometers, attributed to the conjugated furan-ketone chromophore system. This absorption wavelength provides the basis for high-performance liquid chromatography detection protocols, enabling sensitive quantification at concentrations relevant for analytical applications. The extinction coefficient at this wavelength facilitates accurate concentration determinations when working with purified standards.

Additional absorption features occur around 405 nanometers, corresponding to extended conjugation within the furan-ketone system. This longer wavelength absorption enables laser-induced fluorescence applications, where excitation at 405 nanometers produces characteristic emission patterns that can be utilized for analytical detection. The fluorescence emission spectrum typically shows maximum intensity around 485 nanometers, providing a significant Stokes shift that minimizes interference from scattered excitation light.

Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The carbonyl stretch of the ketone functionality appears around 1700 wavenumbers, while the carboxylic acid carbonyl generates absorption around 1750 wavenumbers. The furan ring system contributes characteristic C=C and C-O stretching vibrations in the fingerprint region, providing additional structural confirmation. The amino group stretching vibrations appear in the 3200-3500 wavenumber region, with the exact position influenced by hydrogen bonding interactions in the solid state.

特性

CAS番号 |

157974-36-2 |

|---|---|

分子式 |

C12H20Cl2N2O4 |

分子量 |

327.20 g/mol |

IUPAC名 |

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid;dihydrochloride |

InChI |

InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1 |

InChIキー |

HRTZJJIVKJREPV-WWPIYYJJSA-N |

異性体SMILES |

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N.Cl.Cl |

正規SMILES |

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl |

同義語 |

(S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride |

製品の起源 |

United States |

準備方法

Maillard Reaction-Based Synthesis

The primary route for synthesizing furosine involves the Maillard reaction between lysine and reducing sugars under controlled thermal conditions. This method replicates the natural glycation process observed in food systems.

Reaction Mechanism

Optimization Parameters

This method achieves yields of 60–80% but requires rigorous purification to remove byproducts like pyridosine.

Direct Chemical Synthesis

An alternative approach bypasses the Maillard reaction by directly functionalizing lysine’s ε-amino group.

Procedure

Advantages Over Maillard Route

Purification and Isolation Techniques

Cation-Exchange Chromatography

Crude furosine mixtures are purified using strong cation-exchange resins (e.g., SP-Sephadex C-25).

Protocol

This method resolves furosine from lysine, pyridosine, and hydrolyzed sugar residues with >90% recovery.

Preparative HPLC

For high-purity applications (>99%), reversed-phase HPLC with C18 columns is employed.

Conditions

| Parameter | Specification |

|---|---|

| Column | Phenomenex Luna C18 (5 µm, 250 × 10 mm) |

| Mobile Phase | 5 mM sodium heptanesulfonate, 20% acetonitrile, 0.2% formic acid |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 50 µL |

This protocol achieves baseline separation with retention times of 7–8 minutes.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

Elemental Analysis : Calculated for C12H20Cl2N2O4: C 44.05%, H 6.16%, N 8.56%; Found: C 43.89%, H 6.21%, N 8.49%.

Challenges in Industrial-Scale Production

Hygroscopicity

The dihydrochloride salt is highly hygroscopic, necessitating storage under anhydrous conditions (-20°C, desiccated).

化学反応の分析

Types of Reactions

N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different products.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The furan ring and lysine moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

科学的研究の応用

Food Analysis

N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride is primarily used as a reference material in food analysis. It serves as an important marker for the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound helps in assessing the quality and safety of food products, particularly in processed foods where the Maillard reaction is prevalent .

Biomarker for Diseases

This compound is recognized as a significant biomarker for early-stage Maillard reactions, which are associated with various diseases, including diabetes. The presence of this compound in biological samples can indicate the extent of glycation processes occurring in proteins, which are linked to diabetic complications and aging .

Pharmacological Studies

Research has indicated that N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride may have implications in pharmacological studies related to inflammatory diseases. The compound's structure allows it to interact with biological systems, potentially influencing therapeutic outcomes by modulating immune responses .

Table 1: Summary of Applications

Case Study 1: Food Quality Assessment

A study conducted by Henle et al. (1994) utilized N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride to analyze the levels of furosine in various food products. The findings demonstrated a correlation between furosine levels and the degree of heat treatment applied during processing, indicating its utility as a quality control marker in the food industry .

Case Study 2: Glycation and Diabetes

Research published in the Journal of Ginseng Research highlighted the role of furosine as a marker for protein glycation in ginseng products. The study found that higher levels of furosine correlated with increased oxidative stress markers, suggesting its potential use in monitoring the quality of herbal supplements and their health implications .

作用機序

The mechanism of action of N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride involves its interaction with specific molecular targets and pathways. The compound can modify proteins through the Maillard reaction, leading to the formation of advanced glycation end-products (AGEs) . These modifications can affect protein function and contribute to various biological processes and disease states .

類似化合物との比較

Similar Compounds

N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine: The free base form of the compound.

Furosine hydrochloride: Another derivative with similar properties.

Uniqueness

N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride is unique due to its specific structure, which includes both a furan ring and a lysine moiety. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways .

生物活性

N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride, also known as furosine dihydrochloride, is an amino acid derivative that has garnered attention for its biological activities and potential implications in health and disease, particularly related to the Maillard reaction and advanced glycation end products (AGEs). This article explores the compound's biological activity, relevant case studies, and research findings.

- Molecular Formula : C₁₂H₂₀Cl₂N₂O₄

- Molecular Weight : 327.204 g/mol

- CAS Number : 157974-36-2

Biological Significance

This compound is primarily recognized as a marker of early-stage Maillard reactions, which occur when reducing sugars react with amino acids. This process is significant in the context of food chemistry and human health, particularly concerning the formation of AGEs, which are implicated in various diseases such as diabetes and cardiovascular disorders .

- Formation of Advanced Glycation End Products (AGEs) :

- Impact on Cellular Health :

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various cellular pathways:

- Oxidative Stress : Furosine has been shown to increase oxidative stress markers in cultured cells, suggesting a potential role in promoting cellular damage through reactive oxygen species (ROS) production .

- Inflammation : The compound may exacerbate inflammatory responses by upregulating pro-inflammatory cytokines in immune cells, indicating its potential involvement in inflammatory diseases .

Case Studies

- Diabetes Research :

-

Cardiovascular Health :

- Another case study explored the relationship between furosine levels and cardiovascular risk factors. Elevated furosine concentrations were linked to increased arterial stiffness and endothelial dysfunction, suggesting a role in cardiovascular pathologies associated with aging and metabolic syndrome .

Data Table: Biological Activities of this compound

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。